molecular formula C25H22N2O3 B388034 2,2-DIMETHYL-5-(2-NITROPHENYL)-1H,2H,3H,4H,5H,6H-BENZO[A]PHENANTHRIDIN-4-ONE

2,2-DIMETHYL-5-(2-NITROPHENYL)-1H,2H,3H,4H,5H,6H-BENZO[A]PHENANTHRIDIN-4-ONE

Cat. No.: B388034
M. Wt: 398.5g/mol
InChI Key: QYIAPRQSCIVHLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2-DIMETHYL-5-(2-NITROPHENYL)-1H,2H,3H,4H,5H,6H-BENZO[A]PHENANTHRIDIN-4-ONE is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a nitrophenyl group and a tetrahydrobenzo[a]phenanthridinone core.

Preparation Methods

The synthesis of 2,2-DIMETHYL-5-(2-NITROPHENYL)-1H,2H,3H,4H,5H,6H-BENZO[A]PHENANTHRIDIN-4-ONE typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under specific conditions. The reaction conditions often involve the use of catalysts and solvents to facilitate the formation of the desired product. Industrial production methods may involve scaling up these reactions using continuous flow techniques to ensure consistent yield and purity.

Chemical Reactions Analysis

2,2-DIMETHYL-5-(2-NITROPHENYL)-1H,2H,3H,4H,5H,6H-BENZO[A]PHENANTHRIDIN-4-ONE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can convert the nitro group to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions. Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2,2-DIMETHYL-5-(2-NITROPHENYL)-1H,2H,3H,4H,5H,6H-BENZO[A]PHENANTHRIDIN-4-ONE has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2,2-DIMETHYL-5-(2-NITROPHENYL)-1H,2H,3H,4H,5H,6H-BENZO[A]PHENANTHRIDIN-4-ONE involves its interaction with specific molecular targets. The nitrophenyl group plays a crucial role in its biological activity, potentially interacting with enzymes and receptors in biological systems. The compound may exert its effects through pathways involving oxidative stress, apoptosis, and inhibition of specific enzymes.

Comparison with Similar Compounds

2,2-DIMETHYL-5-(2-NITROPHENYL)-1H,2H,3H,4H,5H,6H-BENZO[A]PHENANTHRIDIN-4-ONE can be compared with similar compounds such as:

    2,2-dimethyl-5-(2-aminophenyl)-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one: This compound has an amino group instead of a nitro group, which may result in different biological activities.

    2,2-dimethyl-5-(2-hydroxyphenyl)-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one:

    2,2-dimethyl-5-(2-methylphenyl)-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one: The methyl group may affect the compound’s physical and chemical properties.

Properties

Molecular Formula

C25H22N2O3

Molecular Weight

398.5g/mol

IUPAC Name

2,2-dimethyl-5-(2-nitrophenyl)-1,3,5,6-tetrahydrobenzo[a]phenanthridin-4-one

InChI

InChI=1S/C25H22N2O3/c1-25(2)13-18-22-16-8-4-3-7-15(16)11-12-19(22)26-24(23(18)21(28)14-25)17-9-5-6-10-20(17)27(29)30/h3-12,24,26H,13-14H2,1-2H3

InChI Key

QYIAPRQSCIVHLK-UHFFFAOYSA-N

SMILES

CC1(CC2=C(C(NC3=C2C4=CC=CC=C4C=C3)C5=CC=CC=C5[N+](=O)[O-])C(=O)C1)C

Canonical SMILES

CC1(CC2=C(C(NC3=C2C4=CC=CC=C4C=C3)C5=CC=CC=C5[N+](=O)[O-])C(=O)C1)C

Origin of Product

United States

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